molecular formula C11H12N4O B2607958 4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine CAS No. 1343015-64-4

4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B2607958
CAS No.: 1343015-64-4
M. Wt: 216.244
InChI Key: DNILLVZDGRGJCT-UHFFFAOYSA-N
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Description

“4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine” is a chemical compound with the CAS Number: 1343015-64-4 . It has a molecular weight of 216.24 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is N1-(4-methoxy-2-pyrimidinyl)-1,4-benzenediamine . The Inchi Code is 1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 216.24 .

Scientific Research Applications

Luminescent Materials

A study on luminescent materials explored the synthesis and characterization of compounds containing the methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These compounds were investigated for their liquid crystalline behavior and potential as blue emitting materials. Notably, a compound within this family showed a band gap of 1.89 eV, indicating its suitability for optoelectronic applications. The research highlighted the compounds' phase behavior and optical properties, suggesting their utility in developing new luminescent materials (Ahipa et al., 2014).

Crystal Structure Analysis

Another study focused on the crystal structure and spectroscopic properties of novel anyles of 4-benzoylpyridine. This research provided insights into the molecular structures of these compounds, revealing short contacts between pyridine fragments and significant shifts in absorption wavelengths due to structural modifications. These findings contribute to our understanding of molecular interactions and structural determinants of spectroscopic behavior (Kolev et al., 2009).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNILLVZDGRGJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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